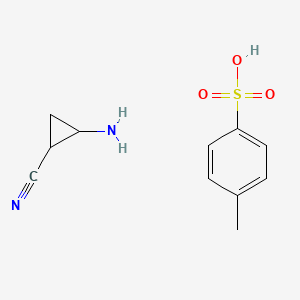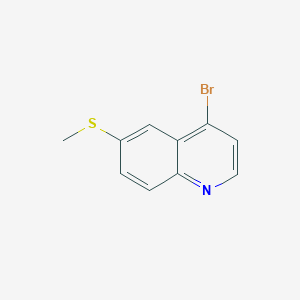
4-Bromo-6-(methylthio)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(methylthio)quinoline is a quinoline derivative characterized by the presence of a bromine atom at the 4th position and a methylthio group at the 6th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(methylthio)quinoline can be achieved through several methods. One common approach involves the bromination of 6-(methylthio)quinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform under reflux conditions .
Another method involves the cyclization of appropriate precursors. For example, the reaction of 2-aminobenzyl bromide with carbon disulfide and subsequent cyclization can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(methylthio)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The quinoline ring can be reduced under catalytic hydrogenation conditions to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane.
Reduction: Catalysts like palladium on carbon, hydrogen gas, and solvents like ethanol or methanol.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated quinoline derivatives.
Scientific Research Applications
4-Bromo-6-(methylthio)quinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Quinoline derivatives, including this compound, are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(methylthio)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and DNA. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription . The bromine and methylthio groups may enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromoquinoline: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.
6-Methylthioquinoline: Lacks the bromine atom, which may influence its substitution reactions and overall reactivity.
4-Chloro-6-(methylthio)quinoline: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological properties.
Uniqueness
4-Bromo-6-(methylthio)quinoline is unique due to the presence of both bromine and methylthio groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H8BrNS |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
4-bromo-6-methylsulfanylquinoline |
InChI |
InChI=1S/C10H8BrNS/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 |
InChI Key |
PHWIHZPVBCKTAP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=CN=C2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


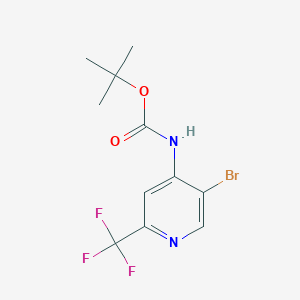
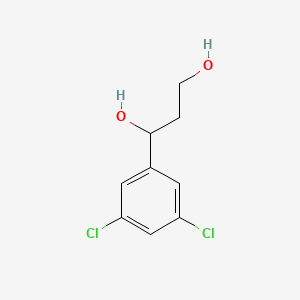
![4-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B13669110.png)
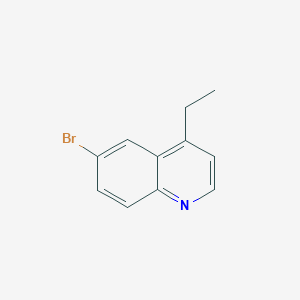
![5-Amino-3-[4-bromo-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669126.png)
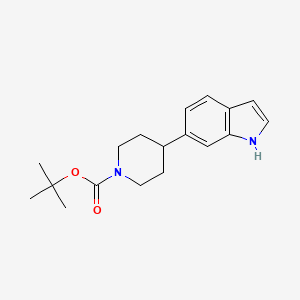
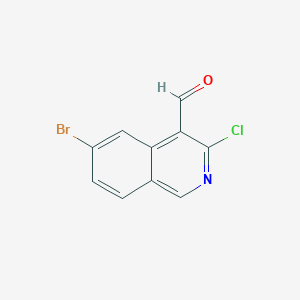
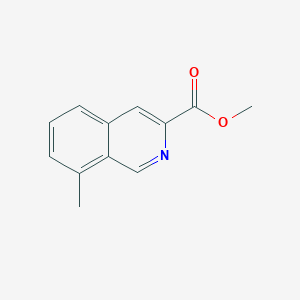
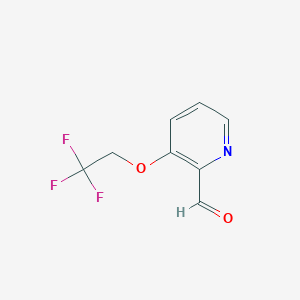
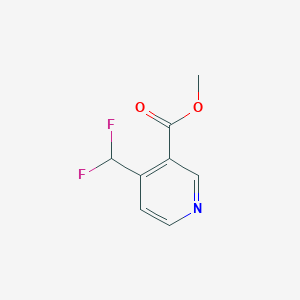
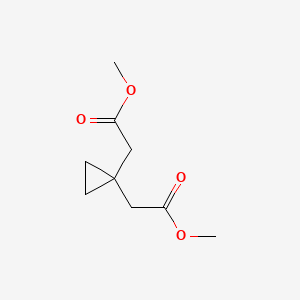
![1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone](/img/structure/B13669167.png)
![3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13669171.png)
